molecular formula C14H15I2NO2 B13774595 4-Cyano-2,6-diiodophenyl heptanoate CAS No. 56634-96-9

4-Cyano-2,6-diiodophenyl heptanoate

Cat. No.: B13774595
CAS No.: 56634-96-9
M. Wt: 483.08 g/mol
InChI Key: GIOFUTQKURPXPS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Halogenated Cyanoaryl Esters in Chemical Synthesis

Halogenated compounds have long been recognized for their critical role in medicinal chemistry and the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms can significantly alter the biological activities of organic molecules by enhancing properties such as lipophilicity and metabolic stability, thereby improving the efficacy and uptake of medicinal compounds. wisdomlib.org Specifically, compounds containing cyano groups are valuable precursors for a wide array of pharmaceuticals and biologically active heterocyclic compounds. wisdomlib.org

The synthesis of esters, which are widespread in nature and industry, is a fundamental process in organic chemistry. pressbooks.pub Simple esters are known for their pleasant fragrances, while the ester linkage is also a key component of animal fats and other biologically important molecules. pressbooks.pub The combination of these functionalities in halogenated cyanoaryl esters creates a class of compounds with diverse potential applications.

Academic Rationale for Investigating 4-Cyano-2,6-diiodophenyl heptanoate (B1214049)

The academic interest in 4-Cyano-2,6-diiodophenyl heptanoate stems from its potential as a versatile building block in organic synthesis. mdpi.com The specific arrangement of its functional groups—a cyano group, two iodine atoms, and a heptanoate ester—offers multiple reaction sites for further chemical transformations. ontosight.aivulcanchem.com The presence of the diiodo-substituted phenyl ring makes it a candidate for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules. mdpi.com

The synthesis of this compound typically involves a multi-step process that includes the iodination of 4-cyanophenol followed by esterification with heptanoic acid. vulcanchem.com The characterization and confirmation of its structure are achieved through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. ontosight.ai

Overview of Research Trajectories for the Compound in Advanced Materials and Synthetic Methodologies

Current research on this compound and related compounds is exploring their utility in the development of advanced materials and novel synthetic methods. Halogenated derivatives of β-cyanoethyl esters have shown promise as corrosion inhibitors for steel and other metals. cyberleninka.ru The unique electronic and structural properties imparted by the cyano and iodo groups make these compounds interesting candidates for materials with specific optical or electronic properties.

In the realm of synthetic methodologies, α-halo carboxylic acids and esters are established as important intermediates for preparing more complex derivatives due to their nature as potent alkylating agents. wikipedia.org This reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. wikipedia.org The principles governing the reactivity of these simpler halogenated esters can be extended to more complex molecules like this compound, opening avenues for its use in constructing novel molecular architectures.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound are to fully elucidate its chemical properties and explore its potential applications. ontosight.ai This includes a thorough investigation of its reactivity in various chemical transformations and its potential as a precursor for new functional materials and biologically active compounds. While research is ongoing, the compound is being explored for its potential in creating new drugs or diagnostic tools, with possible applications in imaging and the treatment of various diseases. ontosight.ai Further collaborative research between chemists, biologists, and medical researchers is essential to unlock the full potential of this and similar compounds. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56634-96-9

Molecular Formula

C14H15I2NO2

Molecular Weight

483.08 g/mol

IUPAC Name

(4-cyano-2,6-diiodophenyl) heptanoate

InChI

InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3

InChI Key

GIOFUTQKURPXPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Origin of Product

United States

Synthetic Methodologies for 4 Cyano 2,6 Diiodophenyl Heptanoate

Precursor Synthesis and Functional Group Transformations

The synthesis of the target ester begins with the independent preparation of its two constituent parts: the substituted phenol (B47542) and the acylating agent derived from heptanoic acid.

Synthesis of the 4-Cyano-2,6-diiodophenyl Moiety

The core phenolic structure, 4-cyano-2,6-diiodophenol, is not a commonly cataloged commercial chemical, necessitating its synthesis from a more readily available precursor, 4-cyanophenol. The synthesis involves the direct iodination of the aromatic ring. The hydroxyl (-OH) group of the phenol is a strongly activating ortho-, para-directing group, while the cyano (-CN) group is a deactivating meta-directing group. This substitution pattern synergistically favors electrophilic substitution at the 2 and 6 positions (ortho to the hydroxyl group and meta to the cyano group).

Several methods can be employed for the iodination of phenols. A common approach involves the use of elemental iodine (I₂) in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species, such as hypoiodous acid (HOI). manac-inc.co.jp The reaction typically proceeds by first substituting the most activated position. For phenols, iodination often occurs smoothly, starting at the para position, which has less steric hindrance, and then proceeding to the ortho positions. manac-inc.co.jp However, since the para position in the starting material (4-cyanophenol) is already occupied, substitution is directed to the available ortho sites.

To achieve selective di-iodination at the ortho positions, specific reagents can be utilized. For instance, treating a phenol with thallium(I) acetate (B1210297) and iodine has been shown to selectively promote ortho-iodination. rsc.orgrsc.org This method's selectivity is attributed to the coordination between the thallium metal and the phenolic oxygen, which directs the iodine attack exclusively to the ortho-position. rsc.org A plausible reaction scheme for the synthesis of 4-cyano-2,6-diiodophenol is outlined below.

Table 1: Proposed Synthesis of 4-Cyano-2,6-diiodophenol

Step Reactants Reagents Product Purpose
1 4-Cyanophenol 2 equivalents of Iodine (I₂), Oxidizing agent (e.g., H₂O₂, HIO₃) or Base (e.g., NaOH, NH₄OH) 4-Cyano-2,6-diiodophenol Electrophilic aromatic substitution to introduce two iodine atoms onto the benzene ring ortho to the hydroxyl group. manac-inc.co.jpgoogle.com

Preparation of Heptanoic Acid Derivatives for Esterification

For the esterification to proceed efficiently, the carboxylic acid (heptanoic acid) is typically converted into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). Phenols generally exhibit poor nucleophilicity and react very slowly with carboxylic acids directly, making the use of these activated derivatives necessary. youtube.com

Heptanoyl Chloride: Heptanoyl chloride is a widely used reagent in organic synthesis for introducing the heptanoyl group. guidechem.comwikipedia.org It can be readily prepared from heptanoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction. prepchem.com

Heptanoic Anhydride: Heptanoic anhydride is another effective acylating agent. guidechem.com It can be synthesized by reacting heptanoyl chloride with heptanoic acid in the presence of a base like pyridine (B92270). The pyridine neutralizes the hydrogen chloride byproduct, driving the reaction to completion. lookchem.com Another method involves the direct thermal dehydration of heptanoic acid in the presence of specific metal salt catalysts. google.com

Table 2: Synthesis of Heptanoic Acid Derivatives

Product Precursor Reagents Key Conditions
Heptanoyl chloride Heptanoic acid Thionyl chloride (SOCl₂), catalytic Dimethylformamide (DMF) Reaction is typically performed in an inert solvent like dry benzene at room temperature. prepchem.com
Heptanoic anhydride Heptanoyl chloride and Heptanoic acid Pyridine in an inert solvent (e.g., dry benzene) The reaction is slightly exothermic and proceeds by adding the acid to the mixture of acyl chloride and pyridine. lookchem.com

Esterification Reactions for the Formation of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049)

The final step in the synthesis is the formation of the ester bond between the 4-cyano-2,6-diiodophenol and the activated heptanoic acid derivative. Due to the reduced nucleophilicity of the phenolic hydroxyl group, direct acid-catalyzed esterification is often inefficient. niscpr.res.in

Classical Esterification Approaches and their Optimization

The most common and classical method for esterifying phenols is the Schotten-Baumann reaction, which involves reacting the phenol with an acyl chloride in the presence of a base. shout.education

Using Heptanoyl Chloride: 4-Cyano-2,6-diiodophenol can be reacted with heptanoyl chloride in the presence of a base such as pyridine or an aqueous solution of sodium hydroxide (B78521). The base serves to neutralize the hydrogen chloride (HCl) gas produced during the reaction, preventing it from protonating the phenol and deactivating it. shout.education For less reactive acyl chlorides, converting the phenol to its more nucleophilic phenoxide salt with NaOH first can enhance the reaction rate. shout.education

Using Heptanoic Anhydride: Heptanoic anhydride can also be used as the acylating agent. These reactions are generally slower than those with acyl chlorides and may require heating. researchgate.net Pyridine is often used as a solvent and catalyst, as it can facilitate proton transfers. guidechem.com The reaction produces heptanoic acid as a byproduct.

Catalytic Esterification Strategies (e.g., Lewis Acid Catalysis)

To improve reaction rates and yields, various catalysts can be employed. Lewis acids are particularly effective in activating the acylating agent, making the carbonyl carbon more electrophilic and susceptible to attack by the phenolic oxygen.

Common Lewis acid catalysts for esterification include metal halides such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). google.com The direct esterification of phenols with carboxylic acid anhydrides can be performed in the presence of a strong acid catalyst. google.com These catalytic methods can often proceed under milder conditions than uncatalyzed reactions and can be more efficient, especially for sterically hindered or electronically deactivated phenols.

Table 3: Comparison of Esterification Approaches

Method Acylating Agent Typical Conditions Advantages
Classical (Schotten-Baumann) Heptanoyl chloride Pyridine or aqueous NaOH, room temperature Well-established, generally high yields. shout.education
Classical Heptanoic anhydride Pyridine, often requires heating Milder than using acyl chlorides, avoids corrosive HCl byproduct. guidechem.com
Lewis Acid Catalysis Heptanoic anhydride or Heptanoic acid Lewis acid (e.g., AlCl₃, FeCl₃) or strong acid catalyst Increased reaction rate, can drive reactions to completion. google.com

Green Chemistry Approaches in 4-Cyano-2,6-diiodophenyl heptanoate Synthesis

In line with the principles of green chemistry, several more sustainable methods for phenolic ester synthesis have been developed. These approaches focus on reducing waste, avoiding hazardous solvents, and using reusable catalysts.

Solvent-Free Catalysis: An efficient and environmentally friendly method involves the esterification of phenols with acid chlorides under solvent-free conditions using titanium dioxide (TiO₂) as a simple, inexpensive, and reusable catalyst. niscpr.res.in Research has shown that excellent yields of phenolic esters can be obtained at room temperature with this method, and the catalyst can be recovered and reused multiple times without significant loss of activity. niscpr.res.in Another approach involves reacting phenols with acid anhydrides without any catalyst or solvent, relying solely on temperature optimization. jetir.org

Heterogeneous Acid Catalysis: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer a green alternative to traditional homogeneous acid catalysts like sulfuric acid. These solid catalysts can be easily separated from the reaction mixture by filtration and can be recycled, minimizing waste and simplifying product purification. Heteropolyacids have also been shown to be effective, reusable catalysts for the direct esterification of phenols. researchgate.net

Enzymatic Esterification: Biocatalysis using enzymes like lipases presents a highly sustainable route for ester synthesis. nih.gov Lipases, such as immobilized Candida antarctica lipase B (CALB), can catalyze the esterification of phenolic compounds with fatty acids under very mild conditions (e.g., lower temperatures in organic solvents). nih.govmdpi.com These reactions are highly selective, generate minimal byproducts, and are environmentally benign. researchgate.net The esterification of various phenolic compounds with fatty acids, including hexanoic acid, has been successfully demonstrated, yielding lipophilic antioxidants. nih.gov

Table 4: Green Synthesis Strategies for Phenolic Esters

Strategy Example Catalyst/Condition Reactants Key Advantages
Solvent-Free Titanium dioxide (TiO₂) Phenol + Acyl chloride Room temperature, no solvent, reusable catalyst, high yield. niscpr.res.in
Heterogeneous Catalysis Cation-exchange resin (e.g., Dowex H+) Phenol + Carboxylic acid Reusable catalyst, simple product separation, environmentally friendly.
Enzymatic Synthesis Immobilized Lipase (e.g., CALB) Phenol + Carboxylic acid Mild reaction conditions, high selectivity, biodegradable catalyst, minimal waste. nih.govmdpi.com

Purification and Isolation Techniques in Synthetic Pathways

The purification of the final product, this compound, is a critical step to ensure the removal of unreacted starting materials, byproducts, and any residual catalyst. A multi-step purification protocol is generally employed for aromatic esters.

Initially, a liquid-liquid extraction is performed. The reaction mixture is typically treated with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. scienceready.com.au This step is crucial for neutralizing and removing any unreacted acidic components, including the 4-cyano-2,6-diiodophenol starting material and any hydrochloric acid that may not have been fully neutralized by the pyridine. The organic layer, containing the desired ester, is then separated from the aqueous layer.

Following the initial wash, the organic layer is typically washed with brine (a saturated aqueous solution of sodium chloride) to remove the majority of the water. The organic solution is then dried over an anhydrous inorganic salt, such as magnesium sulfate or sodium sulfate, to remove any remaining traces of water.

For the final purification, column chromatography is a highly effective technique for separating the target ester from any remaining impurities. sapub.orgresearchgate.net A silica gel stationary phase is commonly used, with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to effectively separate the components based on their polarity. The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the purified this compound.

An alternative to column chromatography for thermally stable esters is distillation. scienceready.com.au However, given the relatively high molecular weight of the target compound, vacuum distillation would be necessary to prevent thermal decomposition.

Purification StepPurposeReagents/Techniques
Neutralization Wash Removal of acidic impuritiesSodium bicarbonate solution, Separatory funnel
Drying Removal of waterAnhydrous magnesium sulfate, Filtration
Final Purification Isolation of the pure esterColumn chromatography (Silica gel, Hexane/Ethyl Acetate), Rotary evaporator

Strategies for Yield Enhancement and Reaction Efficiency

One of the most significant factors in achieving a high yield is the choice of the acylating agent. The use of heptanoyl chloride, an acyl chloride, is generally preferred over heptanoic acid for the esterification of phenols. chemguide.co.uklibretexts.orgchemguide.co.uk Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, which leads to a faster and more complete reaction, thereby increasing the product yield. stackexchange.comquora.com

The principle of Le Chatelier can also be applied to drive the esterification reaction to completion. study.com This can be achieved in several ways:

Use of a Stoichiometric Amount of Base: The inclusion of a base like pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct. The removal of a product from the reaction mixture shifts the equilibrium to favor the formation of more products. stackexchange.com

Removal of Water: In esterifications using a carboxylic acid (Fischer esterification), the removal of water, a byproduct, is a common strategy to increase the yield. quora.com This can be done through azeotropic distillation. While less critical when using a highly reactive acyl chloride, ensuring anhydrous reaction conditions is still important to prevent hydrolysis of the acyl chloride.

Optimization of reaction parameters such as temperature and reaction time is also crucial. While the reaction between a phenol and an acyl chloride can often proceed at room temperature, gentle heating may be employed to increase the reaction rate. chemguide.co.uk Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion of the starting material without the formation of degradation products.

StrategyRationaleKey Considerations
Use of Acyl Chloride Higher reactivity compared to carboxylic acid, leading to a more complete reaction.Acyl chlorides are sensitive to moisture.
Inclusion of a Base Neutralizes the HCl byproduct, driving the equilibrium towards product formation.The base should be non-nucleophilic to avoid side reactions.
Anhydrous Conditions Prevents hydrolysis of the reactive acyl chloride.Use of dry solvents and glassware.
Reaction Monitoring Ensures the reaction goes to completion without unnecessary heating that could lead to side products.Thin Layer Chromatography (TLC).

Advanced Structural and Spectroscopic Elucidation of 4 Cyano 2,6 Diiodophenyl Heptanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and the aliphatic heptanoate chain protons. The two equivalent aromatic protons are expected to appear as a singlet in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effects of the iodine atoms and the cyano group. The protons of the heptanoate chain will exhibit characteristic multiplets in the upfield region. The α-methylene protons adjacent to the ester oxygen are expected around 2.5 ppm as a triplet. The subsequent methylene (B1212753) groups would appear as a complex multiplet between 1.3 and 1.8 ppm, and the terminal methyl group as a triplet around 0.9 ppm.

The ¹³C NMR spectrum will provide further structural confirmation. The carbon atoms of the phenyl ring are expected to have distinct chemical shifts influenced by the iodo and cyano substituents. The quaternary carbon bearing the cyano group is predicted to be in the range of 115-120 ppm, while the carbons bonded to iodine are expected to be significantly downfield. The carbonyl carbon of the ester group will be observed in the highly deshielded region of 170-175 ppm. The carbons of the heptanoate chain will show a predictable pattern of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cyano-2,6-diiodophenyl heptanoate

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.7s
-CH₂- (ester)2.5t
-CH₂- chain1.3 - 1.8m
-CH₃0.9t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)172
C-CN118
C-I95
Aromatic C-H135
Aromatic C-O150
-CH₂- (ester)34
-CH₂- chain22-31
-CH₃14

Multi-dimensional NMR Techniques (e.g., 2D-NMR, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network within the heptanoate chain. Cross-peaks would be observed between the α-methylene protons and the adjacent methylene protons, and sequentially along the chain to the terminal methyl group. This would confirm the integrity of the heptanoate moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for confirming the connection between the phenyl ring and the heptanoate group. A key correlation would be expected between the α-methylene protons of the heptanoate chain and the carbonyl carbon, as well as the aromatic carbon attached to the ester oxygen. Correlations between the aromatic protons and the surrounding quaternary carbons would further solidify the assignment of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal insights into the preferred conformation of the molecule, particularly the orientation of the heptanoate chain relative to the phenyl ring. Cross-peaks between the α-methylene protons of the ester and the aromatic protons would indicate a conformation where these groups are in close spatial proximity.

Solid-State NMR Studies

While solution-state NMR provides information about the average structure of the molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the crystalline state. For this compound, ssNMR could provide valuable information on the effects of crystal packing on the molecular conformation. The chemical shifts in the solid state may differ from those in solution due to intermolecular interactions. Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of the less abundant ¹³C nuclei and provide information on the local environment of each carbon atom within the crystal lattice. Studies on other iodinated organic compounds have shown that the large quadrupolar moment of iodine can influence the NMR linewidths of neighboring nuclei, a factor that would need to be considered in the analysis of the ssNMR spectra of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in this compound and offers insights into their bonding environments.

Detailed Band Assignment and Interpretation

The FT-IR and Raman spectra of this compound are expected to be rich with characteristic absorption bands corresponding to the various functional groups.

Cyano Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is often weaker in the Raman spectrum.

Ester Group (C=O, C-O): The carbonyl (C=O) stretching vibration of the ester group will give rise to a strong, sharp band in the FT-IR spectrum, anticipated around 1760-1780 cm⁻¹, a higher frequency than typical alkyl esters due to the electron-withdrawing nature of the di-iodinated phenyl ring. The C-O stretching vibrations of the ester will produce bands in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch) regions.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring will result in a series of bands in the 1400-1600 cm⁻¹ region.

Aliphatic Chain: The C-H stretching vibrations of the methylene and methyl groups of the heptanoate chain will be observed in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups will appear in the 1375-1465 cm⁻¹ range.

Carbon-Iodine Bonds (C-I): The C-I stretching vibrations occur at low frequencies, typically in the range of 500-600 cm⁻¹, and are more readily observed in the Raman spectrum.

Table 3: Predicted FT-IR and Raman Band Assignments for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (Raman)
Aromatic C-H stretch3050-3100MediumMedium
Aliphatic C-H stretch2850-2960StrongStrong
C≡N stretch2220-2240Strong, SharpWeak
C=O stretch (ester)1760-1780Strong, SharpMedium
Aromatic C=C stretch1400-1600Medium-StrongStrong
Aliphatic C-H bend1375-1465MediumMedium
Asymmetric C-O stretch (ester)1200-1300StrongWeak
Symmetric C-O stretch (ester)1000-1150StrongWeak
C-I stretch500-600WeakStrong

Computational Vibrational Analysis

To support the experimental band assignments, computational vibrational analysis using methods such as Density Functional Theory (DFT) can be performed. By calculating the optimized geometry and vibrational frequencies of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum, when compared with the experimental FT-IR and Raman data, allows for a more confident and detailed assignment of the observed vibrational modes. Such calculations can also help in understanding the nature of complex vibrations that arise from the coupling of different motions within the molecule.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Fingerprinting

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A key feature of the mass spectrum will be the isotopic pattern of the molecular ion and any iodine-containing fragments. Iodine has one naturally occurring isotope, ¹²⁷I, so the presence of two iodine atoms will result in a distinct M+2 peak that is characteristic of di-iodinated compounds.

The fragmentation of this compound under mass spectrometric conditions is likely to proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring can lead to the formation of a heptanoyl cation ([C₇H₁₃O]⁺) and a di-iodinated cyanophenoxy radical.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement within the heptanoate chain could lead to the loss of a neutral alkene molecule.

Cleavage of the Ester Bond: Fragmentation can occur at the C-O bond of the ester, leading to the formation of a di-iodinated cyanophenoxy cation or a heptanoyl radical.

Fragmentation of the Heptanoate Chain: The aliphatic chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

The presence of the two iodine atoms provides a unique isotopic fingerprint for fragments containing the phenyl ring, aiding in their identification. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (predicted)Proposed Fragment
483[M]⁺ (Molecular Ion)
355[M - C₇H₁₃O]⁺
127[I]⁺
113[C₇H₉O]⁺
99[C₆H₁₁O]⁺

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination and Packing Effects

Expected Crystal Packing and Intermolecular Interactions:

The molecular structure of this compound can be deconstructed into three key components, each contributing to the supramolecular assembly: the di-iodinated phenyl ring, the cyano group, and the heptanoate chain.

Halogen Bonding: The two iodine atoms are the most prominent features on the aromatic ring and are expected to be key directors of the crystal packing. Iodine, being a large and polarizable atom, is a strong halogen bond donor. It is highly probable that the crystal structure will feature significant I···N or I···O halogen bonds. The nitrogen atom of the cyano group on an adjacent molecule is a potential halogen bond acceptor. researchgate.netnih.gov Similarly, the carbonyl oxygen of the ester group could also act as an acceptor. These directional interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets of molecules. In di-iodinated systems, "like-like" I···I interactions are also a possibility, further stabilizing the packing arrangement.

π-π Stacking: The electron-deficient nature of the di-iodinated aromatic ring, further accentuated by the electron-withdrawing cyano group, makes it a prime candidate for π-π stacking interactions. researchgate.netresearchgate.net These interactions would likely occur in an offset or parallel-displaced manner to minimize electrostatic repulsion, with the electron-poor ring of one molecule interacting with the π-cloud of a neighboring ring. This stacking would contribute significantly to the cohesion of the crystal lattice, likely forming columnar motifs.

Hypothetical Crystallographic Data:

Based on the analysis of similar organic molecules, a hypothetical set of crystallographic parameters for this compound is presented below. It is anticipated that the compound would crystallize in a centrosymmetric space group, such as P-1 (triclinic) or P2₁/c (monoclinic), which are common for organic molecules of this type.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~20-25
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~2000-2500
Z (molecules per cell)4

Interactive Table: Predicted Key Intermolecular Contact Distances and Angles

Interaction TypeDonor-AcceptorPredicted Distance (Å)Predicted Angle (°)
Halogen BondC-I···N≡C~2.8 - 3.2~160 - 175
Halogen BondC-I···O=C~2.9 - 3.3~150 - 170
π-π StackingCentroid-Centroid~3.5 - 4.0N/A
van der WaalsC(alkyl)···C(alkyl)>3.4N/A

Theoretical and Computational Investigations of 4 Cyano 2,6 Diiodophenyl Heptanoate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

An analysis of the electronic structure of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049) would provide fundamental insights into its stability and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

A hypothetical DFT study could yield a data table similar to the one below, which would be instrumental in predicting the compound's behavior in chemical reactions.

Calculated Parameter Hypothetical Value
Energy of HOMO-6.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Energy Gap5.3 eV

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data could be found.

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial. For 4-Cyano-2,6-diiodophenyl heptanoate, an ESP map would reveal the electron-rich and electron-poor regions, highlighting the electrophilic and nucleophilic sites. The iodine atoms and the cyano group would likely be regions of significant negative potential, while the heptanoate chain would exhibit a more neutral potential.

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. For this compound, the flexibility of the heptanoate chain would lead to a complex energy landscape with multiple local minima. Understanding the preferred conformations is essential for predicting its binding affinity to biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent, such as water or a lipid bilayer, would reveal how the molecule moves, flexes, and interacts with its environment. This would be particularly valuable for understanding its transport properties and its interactions with biological membranes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire pathway of a chemical reaction, including the high-energy transition states. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. By calculating the activation energies for different potential reactions, researchers could predict the most likely reaction products and the conditions required to favor certain outcomes.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its properties. While the prompt excluded physical and biological properties, QSPR models could be developed to predict other chemical properties, such as its chromatographic retention time or its environmental fate. Such models are built by analyzing a dataset of related compounds and can be used to predict the properties of new, unsynthesized molecules.

The field of theoretical and computational chemistry has the potential to unlock a wealth of information about this compound. The absence of such studies in the current body of scientific literature represents a significant opportunity for future research. By employing the computational techniques outlined above, scientists can build a comprehensive molecular-level understanding of this compound, which will be invaluable for guiding its future synthesis, application, and study.

Chemical Reactivity and Mechanistic Studies of 4 Cyano 2,6 Diiodophenyl Heptanoate

Hydrolytic Stability and Degradation Kinetics (non-biological)

The hydrolysis of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049) involves the cleavage of the ester bond to yield 4-cyano-2,6-diiodophenol and heptanoic acid. This process can be catalyzed by either acid or base and is significantly influenced by the electronic and steric environment of the ester group.

Under acidic conditions, the hydrolysis of esters typically proceeds via an A-2 mechanism. jcsp.org.pk The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, 4-cyano-2,6-diiodophenol) regenerates the carboxylic acid.

The rate of acid-catalyzed hydrolysis is sensitive to steric hindrance around the ester functionality. The two bulky iodine atoms at the ortho positions of the phenyl ring in 4-Cyano-2,6-diiodophenyl heptanoate are expected to sterically hinder the approach of the nucleophilic water molecule to the carbonyl carbon. This steric inhibition would likely lead to a significantly slower hydrolysis rate compared to an unsubstituted phenyl heptanoate.

Furthermore, the electron-withdrawing nature of the cyano group and the iodine atoms will destabilize the protonated intermediate, which could also contribute to a reduced reaction rate under acidic conditions.

Illustrative Data on Steric Effects in Acid-Catalyzed Ester Hydrolysis

EsterRelative Rate of Hydrolysis (Acid-Catalyzed)
Phenyl acetate (B1210297)1.00
2,6-Dimethylphenyl acetate~0.1
This compound (Estimated)<0.1

Disclaimer: The data in this table is illustrative and based on general principles of steric hindrance in ester hydrolysis. Specific kinetic data for this compound is not available in the cited literature.

Base-catalyzed hydrolysis, or saponification, of esters generally occurs through a BAc2 mechanism. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (4-cyano-2,6-diiodophenoxide) as the leaving group. The final step is an irreversible acid-base reaction between the carboxylic acid and the alkoxide.

The rate of base-catalyzed hydrolysis is enhanced by electron-withdrawing substituents on the phenyl ring, as they stabilize the developing negative charge on the tetrahedral intermediate. The cyano group at the para position and the two iodine atoms at the ortho positions are all strongly electron-withdrawing. This electronic effect would be expected to significantly accelerate the rate of base-catalyzed hydrolysis.

Illustrative Data on Electronic Effects in Base-Catalyzed Ester Hydrolysis

EsterRelative Rate of Hydrolysis (Base-Catalyzed)
Phenyl acetate1.00
4-Nitrophenyl acetate~10
This compound (Estimated)>10 (due to combined electronic effects, though potentially reduced by steric hindrance)

Disclaimer: The data in this table is illustrative and based on the known electronic effects of substituents in the base-catalyzed hydrolysis of phenyl esters. Specific kinetic data for this compound is not available in the cited literature.

Reactions at the Ester Linkage

Beyond hydrolysis, the ester group of this compound can undergo other characteristic reactions.

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727), ethanol) to produce the corresponding alkyl heptanoate and 4-cyano-2,6-diiodophenol.

The steric hindrance provided by the ortho-iodine atoms is expected to make transesterification challenging. google.com High-pressure conditions or the use of highly reactive alkoxides might be necessary to achieve efficient conversion.

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would be expected to cleave the ester bond, yielding heptan-1-ol and 4-cyano-2,6-diiodophenol. It is important to note that LiAlH₄ can also reduce the cyano group to a primary amine. byjus.comyoutube.com Therefore, the reaction conditions would need to be carefully controlled to achieve selective reduction of the ester group. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. commonorganicchemistry.com

Reactions Involving the Cyano Group

The cyano group (-C≡N) on the aromatic ring is a versatile functional group that can undergo a variety of chemical transformations.

The reactivity of the nitrile group is influenced by the electronic nature of the aromatic ring. The presence of two electron-withdrawing iodine atoms is expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

Common reactions of aromatic nitriles include:

Hydrolysis: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid group, which would yield 4-carboxy-2,6-diiodophenyl heptanoate. This reaction typically requires harsh conditions.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or through catalytic hydrogenation. youtube.comyoutube.com This would result in the formation of 4-(aminomethyl)-2,6-diiodophenyl heptanoate.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. numberanalytics.com

Reactions Involving the Iodine Substituents on the Phenyl Ring

The carbon-iodine bonds are the most reactive sites for many important synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The iodine atoms on the phenyl ring can be replaced with other halogens, such as bromine or chlorine, through halogen exchange reactions. This can be accomplished using appropriate copper(I) halides in a Finkelstein-type reaction adapted for aryl iodides. The relative reactivity of the C-I bond makes it a good leaving group for such nucleophilic aromatic substitution reactions, although these typically require specific catalysts or conditions.

The diiodo-substitution pattern makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of new carbon-carbon bonds. By using one equivalent of the boronic acid, a mono-alkenylated or mono-arylated product could be selectively formed. The use of excess boronic acid would likely lead to disubstitution.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper complexes. This would introduce alkynyl moieties at the 2- and/or 6-positions of the phenyl ring, providing a route to highly functionalized, conjugated systems.

Heck Coupling: The palladium-catalyzed reaction with alkenes would result in the formation of styrenyl-type derivatives. The regioselectivity and stereoselectivity of the Heck reaction would be influenced by the steric hindrance imposed by the adjacent ester and cyano groups.

The general scheme for these cross-coupling reactions is presented below:

Table 1: Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling R-B(OH)₂ Pd(0) catalyst, Base Aryl or Vinyl Substituted
Sonogashira Coupling R-C≡CH Pd(0) catalyst, Cu(I) cocatalyst, Base Alkynyl Substituted
Heck Coupling R-CH=CH₂ Pd(0) catalyst, Base Alkenyl Substituted

Redox Chemistry of this compound

The redox chemistry of this compound is expected to be rich. The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such a strong reductant would also likely reduce the ester group to an alcohol. Milder, more selective reducing agents might allow for the preferential reduction of the nitrile.

The iodinated phenyl ring can also undergo reductive deiodination, where the iodine atoms are replaced by hydrogen. This can be achieved using various reducing agents, including catalytic hydrogenation. Conversely, the aryl iodide moiety can participate in oxidative addition reactions with low-valent transition metals, which is the initial step in many cross-coupling reactions.

Derivatization Strategies and Analogue Synthesis of 4 Cyano 2,6 Diiodophenyl Heptanoate

Modifications of the Heptanoate (B1214049) Chain

The heptanoate chain is a key structural feature that can be readily modified. Alterations to its length or the incorporation of different chemical groups can significantly influence the molecule's physicochemical properties.

The length of the alkyl ester chain is a critical determinant of the physicochemical properties of phenoxy esters, influencing factors such as lipophilicity, solubility, and melting point. patsnap.comresearchgate.net Generally, as the alkyl chain length increases, properties like boiling point and viscosity tend to increase, while water solubility decreases. patsnap.com This relationship is crucial in the context of herbicidal esters, where the physical form and solubility can affect formulation and handling.

For instance, in the closely related bromoxynil (B128292) series, the octanoate (B1194180) ester is a waxy solid at ambient temperatures. google.com To improve its handling properties, it is often mixed with bromoxynil heptanoate. This mixture of a C7 and C8 chain ester results in a product with a significantly lower melting point and higher solubility in hydrocarbon oils compared to the single octanoate ester. google.com The synthesis of these esters can be achieved by reacting the parent phenol (B47542) (e.g., 3,5-dibromo-4-hydroxybenzonitrile) with the corresponding acid anhydrides (n-heptanoic acid anhydride (B1165640) and n-octanoic acid anhydride) or acid chlorides. google.com This principle of mixing or varying chain lengths can be directly applied to the 4-cyano-2,6-diiodophenyl series to modulate their physical state and solubility characteristics.

Table 1: Influence of Alkyl Chain Length on Physicochemical Properties

PropertyEffect of Increasing Alkyl Chain LengthRationale
Melting/Boiling Point IncreaseStronger van der Waals forces between longer hydrocarbon chains require more energy to overcome. patsnap.com
Lipophilicity (Hydrophobicity) IncreaseThe nonpolar character of the molecule increases with the addition of methylene (B1212753) (-CH2-) units. patsnap.com
Water Solubility DecreaseThe increased hydrophobic nature of the longer alkyl chain reduces interaction with polar water molecules. patsnap.com
Viscosity IncreaseIncreased intermolecular forces in longer-chain molecules lead to greater resistance to flow. researchgate.net

Studies on various classes of organic compounds, including ionic liquids and surfactants, consistently show that elongating the alkyl chain leads to more ordered, structured arrangements and can impact biological interactions. mdpi.comrsc.orgchemrxiv.org While direct studies on a full series of 4-cyano-2,6-diiodophenyl alkanoates are not extensively published, the principles established with analogous structures like bromoxynil esters provide a strong predictive framework for how chain length variation would influence chemical behavior. google.com

Beyond simply altering the length, introducing functional groups into the alkyl chain represents a more advanced derivatization strategy. This can include adding double or triple bonds, branching the chain, or incorporating heteroatoms (e.g., oxygen, nitrogen). Such modifications can profoundly alter the molecule's electronic properties, reactivity, and potential for specific interactions.

The reactivity of an alkyl chain is influenced by its structure; for example, terminal carbons are generally more reactive. patsnap.com Introducing unsaturation (double or triple bonds) can significantly change the chemical behavior, creating sites for further reactions. patsnap.com While specific examples of functionalized alkyl chains on 4-cyano-2,6-diiodophenyl heptanoate are not prominent in the literature, the synthetic methodologies for such modifications are well-established in organic chemistry. For example, starting with a shorter ester chain containing a terminal alcohol or halide would allow for extension and functionalization.

Substituent Variation on the Phenyl Ring (beyond iodine and cyano)

The aromatic ring of this compound is another prime target for derivatization. Changing the halogen substituents or introducing different electronic groups can modulate the molecule's herbicidal activity and selectivity.

A direct analogue of this compound (an ioxynil (B1672095) ester) is bromoxynil octanoate, where the iodine atoms are replaced by bromine atoms. wikipedia.org Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are both phenol-type herbicides that act by inhibiting photosynthesis. nih.govnih.gov

The synthesis of bromoxynil octanoate is well-documented and typically involves the esterification of bromoxynil with octanoyl chloride or octanoic acid. nih.gov A common industrial process involves a two-step synthesis starting from 4-cyanophenol. google.comnih.gov The 4-cyanophenol is first esterified with octanoyl chloride to produce 4-cyanophenyl octanoate. This intermediate is then brominated using bromine and hydrogen peroxide to yield the final product, bromoxynil octanoate. google.com This "esterification-then-bromination" sequence avoids the handling of solid bromoxynil, which can be hazardous. google.com A similar synthetic route could be envisioned for this compound, starting with the esterification of 4-cyanophenol with heptanoyl chloride, followed by iodination.

Table 2: Comparison of Halogenated Analogues

CompoundParent PhenolHalogen SubstituentMolar Mass ( g/mol ) of Parent Phenol
This compound IoxynilIodine370.9
Bromoxynil octanoate BromoxynilBromine276.9 nih.gov
Chloroxynil ChloroxynilChlorine188.0

The nature of the halogen substituent influences the molecule's properties. Iodine is larger and less electronegative than bromine, which can affect binding affinity to target enzymes and metabolic stability.

The herbicidal activity of phenol-type inhibitors is often linked to the electronic properties of the substituents on the phenyl ring. nih.gov The cyano (-CN) group and the halogen atoms on the ioxynil and bromoxynil rings are strong electron-withdrawing groups (EWGs). nih.govresearchgate.net These groups are thought to be crucial for binding to the target site in photosystem II. nih.gov

Research into structure-activity relationships (SAR) has shown that for optimal activity in certain classes of herbicides, strongly electron-donating para substituents are required, while in others, electron-withdrawing groups are favored. researchgate.net Synthesizing analogues of this compound with different EWGs or even electron-donating groups (EDGs) in place of the iodine atoms could lead to compounds with a modified activity spectrum. For example, replacing iodine with nitro (-NO2) or trifluoromethyl (-CF3) groups would maintain or enhance the electron-withdrawing nature. researchgate.net Conversely, replacing them with methoxy (B1213986) (-OCH3) or alkyl groups would introduce electron-donating character, allowing for a systematic exploration of electronic effects on the molecule's function.

Synthesis of Heterocyclic Analogues

A more profound structural modification involves the bioisosteric replacement of the phenyl ring with a heterocyclic ring system. drughunter.comnih.gov This strategy is widely used in medicinal chemistry and agrochemistry to optimize properties such as potency, selectivity, and metabolic stability. drughunter.comnih.govcambridgemedchemconsulting.com Replacing a phenyl ring with a heterocycle like pyridine (B92270), pyrimidine (B1678525), or pyrazole (B372694) alters the molecule's polarity, solubility, and hydrogen bonding capacity. cambridgemedchemconsulting.com

In a study focused on bromoxynil, researchers synthesized several heterocyclic analogues, including pyridine and pyrimidine derivatives. nih.gov

A pyridine analogue (2,6-dibromo-5-hydroxypyridine-2-carbonitrile) was found to be more potent than bromoxynil on certain weed species. Molecular docking simulations suggested this enhanced activity could be due to a stronger hydrogen bond formed in the binding pocket of the target protein. nih.gov

A novel pyrimidine analogue (4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile) was also synthesized, though it showed less herbicidal injury. nih.gov

A pyridine N-oxide analogue was also created and evaluated. nih.gov

These examples demonstrate the feasibility and potential benefits of replacing the central phenyl ring. The synthesis of such heterocyclic analogues of this compound would involve starting with a corresponding hydroxylated heterocyclic nitrile, followed by iodination and esterification with heptanoyl chloride. This approach opens up a vast chemical space for discovering novel compounds with potentially superior properties. researchgate.netnih.gov

Stereochemical Investigations of Derivatives (if chirality is introduced)

The introduction of a chiral center into derivatives of this compound would necessitate a thorough investigation of their stereochemistry. This is a critical step in pharmaceutical and materials science, as different enantiomers or diastereomers of a chiral compound can exhibit distinct biological activities or physical properties.

The primary method for introducing chirality would likely involve the heptanoate moiety. For instance, employing a chiral heptanoyl chloride or a chiral heptanoic acid in the esterification step of the synthesis would result in diastereomeric or enantiomeric ester products. Another approach could be the asymmetric modification of the phenyl ring or the cyano group, although these are generally more complex undertakings.

Once chiral derivatives are synthesized, their stereochemical integrity would be assessed using a variety of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers. By using a chiral stationary phase, the individual enantiomers of a derivatized compound can be resolved, allowing for the determination of enantiomeric excess (ee) or diastereomeric excess (de).

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral center. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is particularly useful for characterizing chiral molecules. The resulting spectrum is unique to a specific enantiomer.

Should research into the chiral derivatives of this compound be undertaken, the findings would likely be presented in data tables summarizing the reaction conditions for asymmetric synthesis, the yields of the resulting stereoisomers, and their measured optical rotations and enantiomeric/diastereomeric excesses.

Advanced Applications and Functionalization Research of 4 Cyano 2,6 Diiodophenyl Heptanoate in Materials Science

Potential as a Monomer or Precursor in Polymer Chemistry

The functional groups present in 4-cyano-2,6-diiodophenyl heptanoate (B1214049) offer multiple avenues for its use as a monomer or a precursor in the synthesis of novel polymers with tailored properties.

The ester group in 4-cyano-2,6-diiodophenyl heptanoate can, in principle, participate in transesterification reactions to form polyesters. This process typically involves the reaction of a diol with a dicarboxylic acid or its derivative. libretexts.org While the heptanoate itself is a monoester, it could be chemically modified to a dicarboxylic acid or a diol to enable its incorporation into a polyester (B1180765) backbone.

For instance, hydrolysis of the ester and cyano groups could yield a diacid, which could then be polymerized with a diol. Alternatively, reduction of the cyano group to an amine and the ester to an alcohol would produce an amino alcohol, which could be a precursor for other types of polymers like polyamides or poly(ester amide)s. The synthesis of aromatic polyesters through polycondensation of aromatic diols and diacid chlorides is a well-established technique. derpharmachemica.comgoogle.com Research on indole-based aromatic polyesters has shown that the choice of monomer structure significantly impacts the thermal and physical properties of the resulting polymers. nih.gov

Table 1: Potential Polyester Synthesis Strategies Involving this compound Derivatives

Precursor DerivativeCo-monomerResulting Polymer TypePotential Properties
Diacid (from hydrolysis)DiolAromatic PolyesterHigh thermal stability, chemical resistance
Diol (from reduction)DiacidAromatic PolyesterModified solubility and mechanical properties

It is important to note that the bulky iodine atoms might sterically hinder the polymerization process, potentially leading to lower molecular weight polymers. However, their presence could also impart unique properties such as increased refractive index and flame retardancy. derpharmachemica.com

The cyano and iodo functional groups provide versatile handles for polymerization, leading to materials with potential applications in organic electronics.

The cyano group is a powerful electron-withdrawing moiety that can influence the electronic properties of a molecule, making it a common component in organic semiconductors. rsc.orgrsc.org Nitriles can undergo cyclotrimerization to form triazine rings, creating highly stable and porous covalent triazine frameworks (CTFs). nih.gov This reaction is often catalyzed by molten salts at high temperatures. nih.gov Furthermore, the cyano group's ability to undergo various chemical transformations makes it a valuable precursor for a range of polymers. numberanalytics.comnumberanalytics.combritannica.com

The diiodo-substituents are particularly amenable to cross-coupling reactions, which are powerful tools for polymer synthesis. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is a prominent method for creating conjugated polymers like poly(phenyleneethynylene)s. libretexts.org The reactivity of the C-I bonds in diiodoaromatics makes them excellent substrates for such palladium-catalyzed polymerizations. rsc.orgrsc.orgresearchgate.net The regioselectivity of these reactions can be controlled, allowing for the synthesis of well-defined polymer structures. rsc.orgrsc.org

Table 2: Potential Polymerization Reactions Utilizing Cyano and Halogen Groups

Functional GroupPolymerization ReactionResulting Polymer TypePotential Applications
Cyano GroupCyclotrimerizationCovalent Triazine Framework (CTF)Gas storage, catalysis
Iodo GroupsSonogashira CouplingPoly(aryleneethynylene)Organic electronics, sensors
Iodo GroupsSuzuki or Stille CouplingPoly(arylene)Organic electronics

The combination of the electron-withdrawing cyano group and the potential for extended conjugation through polymerization via the iodo groups makes this compound a promising building block for n-type organic semiconductors. rsc.org

Role in Liquid Crystal Technology and Mesogenic Behavior

The molecular structure of this compound, with its rigid aromatic core, flexible alkyl chain, and strong dipole moment from the cyano group, suggests the potential for liquid crystalline (mesogenic) behavior. Liquid crystals are a state of matter with properties intermediate between those of a crystalline solid and an isotropic liquid. wikipedia.org

The formation of liquid crystal phases (mesophases) is highly dependent on molecular shape and intermolecular interactions. wikipedia.org For calamitic (rod-like) liquid crystals, a rigid core and a flexible terminal chain are typically required. The 4-cyanophenyl group is a common component in many commercial liquid crystals due to its strong dipole moment, which promotes the necessary intermolecular interactions for mesophase formation. electronicsandbooks.com

The presence of the two large iodine atoms on the phenyl ring will significantly influence the molecular shape and packing. While they increase the molecular breadth, which can disrupt liquid crystallinity, they also enhance polarizability and can participate in halogen bonding. researchgate.netacs.org Halogen bonding is a non-covalent interaction that can be used to form supramolecular liquid crystals. researchgate.netwhiterose.ac.uk The length of the heptanoate chain will also play a crucial role, as the flexibility and length of the alkyl chain are key determinants of the type and stability of the mesophase. electronicsandbooks.com In many homologous series of liquid crystals, an increase in the alkyl chain length leads to the appearance of more ordered smectic phases. electronicsandbooks.com

The balance between the attractive forces from the cyano group and the steric hindrance and potential halogen bonding from the iodine atoms will ultimately determine if, and what kind of, mesophases are formed. The tendency for supercooling has been observed in other ester-containing discotic liquid crystals. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the potential mesogenic properties of new molecules. rochester.edu By calculating molecular geometry, dipole moments, polarizability, and intermolecular interaction energies, it is possible to gain insights into the likelihood of mesophase formation and the stability of different phases. nih.gov

For this compound, DFT calculations could be used to:

Determine the optimized molecular geometry and aspect ratio.

Calculate the molecular dipole moment and its orientation relative to the long molecular axis.

Model the intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and potential halogen bonding.

Predict the relative energies of different molecular packing arrangements to assess the stability of potential crystalline and liquid crystalline phases.

Such computational studies on related fluorinated and cyano-containing mesogens have successfully correlated theoretical predictions with experimental observations. electronicsandbooks.comnih.gov

Applications in Organic Electronics and Optoelectronics (e.g., Organic Semiconductors, OLEDs)

The electronic properties endowed by the cyano and iodo functional groups suggest potential applications for this compound and its derivatives in organic electronics and optoelectronics, such as organic semiconductors and organic light-emitting diodes (OLEDs). youtube.comjmaterenvironsci.com

The strong electron-withdrawing nature of the cyano group can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), a desirable characteristic for n-type organic semiconductors. rsc.orgfiveable.me N-type materials are essential for the fabrication of complementary logic circuits and efficient p-n junctions in organic electronic devices. The introduction of cyano groups is a well-established strategy for designing high-performance n-type organic semiconductors. rsc.org

The presence of heavy iodine atoms can enhance spin-orbit coupling, which could facilitate intersystem crossing from singlet to triplet excitons. This property is relevant for the development of phosphorescent OLEDs, which can theoretically achieve 100% internal quantum efficiency. While the molecule itself may not be emissive, it could potentially be used as a host material for a phosphorescent dopant or as a building block for a larger, emissive molecule. The solubility imparted by the heptanoate chain could be advantageous for solution-based processing of organic electronic devices.

Research on other functionalized organic molecules has demonstrated their utility in OLEDs, where the choice of materials is critical for achieving high efficiency and stability. researchgate.netresearchgate.net Computational studies are also widely used to predict the electronic and optical properties of new materials for OLED applications. jmaterenvironsci.com

Charge Transport Properties

Specific experimental data on the charge transport properties of this compound are not available in the current scientific literature. However, an analysis of its molecular structure allows for a hypothetical discussion of its potential in this area. The molecule possesses features that could lead to interesting charge transport behaviors, particularly within the framework of organic semiconductors and liquid crystals.

The core of the molecule, a substituted phenyl ring, provides a π-conjugated system that is essential for charge transport in many organic materials. Charge carriers, either electrons or holes, can be delocalized across this aromatic system. The performance of such materials often depends on how the molecules pack in the solid state, as efficient orbital overlap between adjacent molecules is crucial for charge hopping.

The long heptanoate chain could induce liquid crystalline behavior. In liquid crystal phases, particularly smectic or columnar phases, molecules self-assemble into ordered structures that can create pathways for charge transport. capes.gov.brnih.gov If this compound were to form columnar stacks, for instance, the π-π stacking of the aromatic cores could facilitate one-dimensional charge transport. nih.gov The aliphatic chains would provide solubility and influence the phase behavior.

The presence of the highly polar cyano group and the polarizable iodine atoms would significantly influence the electronic properties and intermolecular interactions, which in turn affect charge transport. The strong dipole moment of the cyano group could lead to specific molecular arrangements that might either enhance or hinder charge mobility depending on the packing motif.

Table 1: Hypothetical Charge Transport Characteristics of an Organic Semiconductor Based on a Related Phenyl Ester Structure

PropertyHypothetical Value RangePotential Influencing Factor
Hole Mobility (μh)10⁻⁵ - 10⁻³ cm²/V·sDegree of π-stacking, purity
Electron Mobility (μe)10⁻⁶ - 10⁻⁴ cm²/V·sInfluence of cyano group, trapping sites
Anisotropy (μ_parallel / μ_perpendicular)10 - 100Alignment in liquid crystalline phase

Note: This table is illustrative and not based on experimental data for this compound. The values are typical for related classes of organic materials.

Light Emitting Properties

There is no published research on the light-emitting properties of this compound. However, the influence of its constituent functional groups on luminescence can be predicted based on established principles of photophysics.

Aromatic esters and nitriles can be fluorescent, and the 4-cyanophenyl group is part of many luminescent molecules. However, the presence of two heavy iodine atoms on the phenyl ring is expected to have a dominant and detrimental effect on light emission. This is due to the "heavy atom effect," where the large spin-orbit coupling constant of iodine facilitates intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This process efficiently quenches fluorescence and promotes phosphorescence, which is typically much weaker at room temperature. nih.gov

Therefore, it is highly probable that this compound is a very weak or non-fluorescent compound in solution at room temperature. Any emission would likely be phosphorescent in nature and potentially observable at low temperatures in a rigid matrix. While this quenching of fluorescence makes it a poor candidate for applications like organic light-emitting diodes (OLEDs), this very property could be exploited in other areas, such as photosensitization or photodynamic therapy, where the efficient generation of triplet states is desirable.

Table 2: Predicted Photophysical Properties of this compound

PropertyPredicted OutcomeRationale
Fluorescence Quantum Yield (ΦF)Very Low (< 0.01)Heavy atom effect of two iodine atoms causing fluorescence quenching. nih.gov
Intersystem Crossing EfficiencyHighEnhanced spin-orbit coupling due to iodine.
Emission TypeLikely phosphorescence-dominantEfficient population of the triplet state.
Potential ApplicationPhotosensitizerEfficient triplet state generation.

Note: This table represents a prediction based on established photophysical principles and is not derived from experimental data for the specific compound.

Coordination Chemistry and Metal-Organic Framework (MOF) Precursors

While no studies have reported the use of this compound as a ligand in coordination chemistry or as a precursor for Metal-Organic Frameworks (MOFs), its structure contains potential coordination sites.

The most conventional site for metal coordination is the nitrogen atom of the cyano (nitrile) group. The lone pair of electrons on the nitrogen can act as a Lewis base, binding to a variety of metal centers. Nitrile groups are commonly used linkers in coordination polymers and MOFs.

Furthermore, the iodine atoms can act as halogen bond donors. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a Lewis base. nih.govyoutube.com This interaction could be used to direct the assembly of larger structures or to coordinate to anionic metal centers or other Lewis basic sites within a larger framework. The ability to form both a traditional coordinate bond via the nitrile and halogen bonds via the iodine atoms makes this molecule a potentially interesting bifunctional linker in crystal engineering.

Supramolecular Assembly and Self-Assembled Systems

No specific research on the supramolecular assembly of this compound has been published. However, the molecular structure is rich in features that would drive self-assembly through noncovalent interactions. ebrary.net

The most significant of these is likely halogen bonding. youtube.com The two iodine atoms, being large and polarizable, are excellent halogen bond donors. They can form strong, directional interactions with halogen bond acceptors such as the cyano group of a neighboring molecule (forming I···N interactions) or potentially even other iodine atoms (I···I interactions). nih.gov These interactions are a powerful tool in crystal engineering for constructing pre-designed supramolecular architectures like chains, ribbons, or sheets. nih.gov

In addition to halogen bonding, other weaker interactions would also play a role:

van der Waals forces: The long heptanoate tail would engage in van der Waals interactions, which could lead to segregation into aliphatic and aromatic domains, a common feature in liquid crystal formation.

π-π stacking: The aromatic rings could stack on top of each other, contributing to the stability of the assembled structure.

The interplay of these various forces—strong and directional halogen bonds, dipole-dipole interactions, and weaker, less directional van der Waals forces—could lead to complex and potentially useful self-assembled systems. ebrary.netresearchgate.net The study of its crystal structure would be a critical first step in understanding and exploiting its potential in supramolecular chemistry.

Environmental Chemical Fate and Non Biological Degradation Pathways of 4 Cyano 2,6 Diiodophenyl Heptanoate

Photolytic Degradation Studies in Aqueous and Non-Aqueous Media

While specific photolytic studies on 4-cyano-2,6-diiodophenyl heptanoate (B1214049) are not documented, the behavior of similar iodinated aromatic compounds allows for a predictive assessment of its photochemical fate.

UV/Vis Irradiation Effects

The carbon-iodine (C-I) bond is known to be the most photosensitive of the carbon-halogen bonds. It is anticipated that 4-cyano-2,6-diiodophenyl heptanoate will absorb UV radiation, leading to the cleavage of these bonds. The presence of two iodine atoms on the aromatic ring suggests a stepwise degradation process. The initial cleavage of one C-I bond would be the primary photolytic event, followed by the potential cleavage of the second if irradiation continues. The energy from UV light, particularly in the environmentally relevant UVA (320-400 nm) and UVB (280-320 nm) ranges, is sufficient to induce this homolytic cleavage, generating radical species.

Identification of Photoproducts

The primary photoproducts resulting from the photolysis of this compound are expected to arise from deiodination. The cleavage of a C-I bond would form an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 4-cyano-2-iodophenyl heptanoate. Subsequent photolysis could lead to the formation of 4-cyanophenyl heptanoate. These deiodinated products would be more stable than the parent compound but still subject to further degradation. Other potential minor photoproducts could arise from reactions of the aryl radical, though these are generally less favored pathways.

Chemical Oxidation and Reduction in Environmental Mimics

In environmental systems, chemical oxidation and reduction reactions can contribute to the transformation of organic contaminants.

Oxidation: The aromatic ring of this compound can be susceptible to oxidation by strong oxidants like hydroxyl radicals (•OH), which are photochemically produced in natural waters. This could lead to the hydroxylation of the aromatic ring. However, the cyano group is generally resistant to environmental oxidation. organic-chemistry.org Aromatic compounds, in general, are known to be degraded through various advanced oxidation processes. mdpi.com

Reduction: Under anaerobic conditions, such as in saturated soils or sediments, reductive dehalogenation can be a significant degradation pathway for iodinated compounds. The iodine substituents on the phenyl ring can be sequentially removed and replaced by hydrogen atoms. This process is often microbially mediated but can also occur abiotically in the presence of certain minerals or organic matter.

Hydrolytic Stability under Environmental Conditions (pH, temperature effects)

The most significant hydrolytic pathway for this compound is the cleavage of the ester bond. This reaction is highly dependent on pH and temperature. numberanalytics.comnumberanalytics.com

Ester hydrolysis can be catalyzed by both acids and bases. numberanalytics.comnumberanalytics.com Under neutral environmental conditions (pH 7), the hydrolysis is generally slow. However, under alkaline conditions (pH > 8), the rate of hydrolysis increases significantly due to the direct nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester. numberanalytics.comnumberanalytics.comnih.gov Acid-catalyzed hydrolysis is also possible but is typically slower than base-catalyzed hydrolysis for esters. numberanalytics.comnumberanalytics.com An increase in temperature will accelerate the rate of hydrolysis across all pH values.

The primary hydrolysis products would be 4-cyano-2,6-diiodophenol and heptanoic acid . The nitrile group can also undergo hydrolysis to form a carboxylic acid, but this process typically requires more extreme conditions (strong acid or base and high temperatures) than ester hydrolysis and is therefore considered a minor pathway under typical environmental conditions. pressbooks.pubresearchgate.net

The following table provides representative half-life data for the hydrolysis of similar aromatic esters under various conditions, illustrating the expected trends for this compound.

Table 1: Representative Hydrolysis Half-Lives for Aromatic Esters at 25°C

pHRepresentative Half-Life
5 (Acidic)&gt; 1 year
7 (Neutral)180 - 365 days
9 (Alkaline)2 - 30 days

Note: This data is illustrative and based on general values for environmentally relevant esters, not specific experimental data for this compound.

Sorption and Desorption Behavior in Apolar/Polar Interfaces

The sorption of this compound to soil and sediment will be influenced by its physicochemical properties and the characteristics of the solid phase, such as organic carbon content and clay mineralogy.

The molecule has both hydrophobic (the heptanoate chain and the di-iodinated phenyl ring) and polar (the cyano and ester groups) characteristics. The long alkyl chain of the heptanoate moiety and the presence of two large iodine atoms will contribute to a significant hydrophobic character, suggesting a strong tendency to partition from water into organic matter in soil and sediment. This sorption to organic matter is expected to be the dominant process controlling its environmental distribution.

Table 2: Predicted Sorption and Mobility Characteristics

ParameterPredicted Value/ClassImplication
Organic Carbon Partition Coefficient (Koc)HighStrong sorption to soil/sediment organic matter
Mobility in SoilLow to ImmobileLow potential for leaching to groundwater

Note: These are predicted characteristics based on chemical structure, not measured values.

Advanced Analytical Methodologies for Studying 4 Cyano 2,6 Diiodophenyl Heptanoate in Complex Chemical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049) from complex mixtures. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited due to their high resolution and sensitivity.

The molecular structure of 4-Cyano-2,6-diiodophenyl heptanoate, featuring a UV-absorbing aromatic ring and a high molecular weight due to the two iodine atoms, makes it an ideal candidate for both HPLC with UV or Diode-Array Detection (DAD) and GC-MS analysis. ontosight.ai The choice between these techniques often depends on the volatility and thermal stability of the compound and the nature of the sample matrix. GC is suitable for volatile and thermally stable compounds, while HPLC is preferred for less volatile or thermally labile molecules. nih.gov

Method Development for Trace Analysis

Detecting and quantifying trace amounts of this compound is critical, especially in environmental samples or for monitoring residual levels. The development of a robust analytical method is essential for achieving the required sensitivity and selectivity.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase column (e.g., C18 or C8) would likely be effective, separating the nonpolar analyte from more polar matrix components. Method development would involve optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, to achieve adequate retention and peak shape. nih.gov For trace analysis, a gradient elution may be necessary to resolve the analyte from complex matrix interferences. The use of a highly sensitive detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is crucial.

For Gas Chromatography-Mass Spectrometry (GC-MS) , which is well-suited for analyzing halogenated compounds, method development focuses on optimizing the temperature program of the GC oven to ensure separation from other volatile components. researchgate.net A capillary column with a non-polar or mid-polarity stationary phase would be appropriate. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, can provide exceptional sensitivity and selectivity by monitoring specific ions corresponding to the fragmentation of this compound. nih.gov

Sample preparation is a critical step in trace analysis to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) is a powerful technique for this purpose. A hypothetical SPE method for extracting this compound from an aqueous matrix is outlined below.

Table 1: Illustrative Solid-Phase Extraction (SPE) Protocol for Trace Analysis

StepProcedureRationale
Conditioning Pass 5 mL of Methanol, followed by 5 mL of deionized water through a C18 SPE cartridge.To activate the sorbent and ensure reproducible retention of the analyte.
Loading Pass the aqueous sample (e.g., 100 mL) through the cartridge at a slow flow rate.The nonpolar analyte, this compound, adsorbs onto the C18 sorbent.
Washing Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v).To remove polar impurities and salts that are not retained on the sorbent.
Elution Elute the analyte with a small volume (e.g., 2 mL) of a strong organic solvent like ethyl acetate (B1210297) or acetonitrile.To desorb the analyte from the sorbent into a clean, concentrated solution for analysis.

Application in Reaction Mixture Analysis

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound. mt.com By analyzing aliquots of the reaction mixture over time, chemists can track the consumption of reactants (e.g., 4-cyano-2,6-diiodophenol and heptanoyl chloride), the formation of the product, and the appearance of any intermediates or byproducts.

Both HPLC and GC-MS can provide quantitative data on the composition of the reaction mixture. This information is vital for calculating reaction rates, determining yield, and optimizing reaction conditions such as temperature, catalyst loading, and reaction time. A well-developed chromatographic method can separate all key components in a single run.

Table 2: Hypothetical HPLC Data for Reaction Mixture Analysis

CompoundRetention Time (min)Peak Area (Arbitrary Units) at t = 2h
Heptanoyl Chloride2.515,000
4-Cyano-2,6-diiodophenol4.828,000
This compound 12.3250,000
Byproduct X7.15,000

Electrochemical Methods for Oxidation/Reduction Potentials and Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of this compound. The presence of electrochemically active functional groups, particularly the carbon-iodine bonds and the cyano group, allows for the study of its oxidation and reduction potentials.

The electrochemical reduction of similar iodoarene compounds has been shown to occur in distinct steps, often involving a two-electron process that leads to the cleavage of the carbon-iodine bond and the formation of an iodoarene. researchgate.netcapes.gov.br By applying a scanning potential to a solution of the compound, a voltammogram can be generated that reveals the potentials at which these redox events occur. This data is crucial for understanding the molecule's electronic structure and its potential behavior in redox-mediated reactions.

Furthermore, electrochemical methods can be used for reaction monitoring. By setting a constant potential at which either a reactant is consumed or a product is formed, the resulting current can be measured over time. This amperometric detection is highly sensitive and can provide real-time kinetic data for reactions involving electroactive species.

Table 3: Expected Electrochemical Properties Based on Analogous Compounds

PropertyExpected ObservationSignificance
Reduction Potential (C-I bond) An irreversible reduction peak at negative potentials.Indicates the potential required to cleave the carbon-iodine bonds, a key step in potential degradation or derivatization pathways.
Oxidation Potential Potential oxidation peaks at positive potentials.Provides information on the molecule's stability towards oxidative processes.

Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Spectroscopic techniques that allow for in-situ analysis are powerful tools for studying chemical reactions in real time, eliminating the need for sampling and offline analysis. mt.com

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring the synthesis of this compound. mt.com The esterification reaction involves the disappearance of the hydroxyl (-OH) peak from the starting phenol (B47542) and the appearance of the characteristic ester carbonyl (C=O) peak in the product. mdpi.com The cyano group (-C≡N) provides another distinct vibrational band that can be monitored. By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, providing a detailed profile of concentration changes over time for reactants, intermediates, and products. mt.commt.com This data is invaluable for detailed kinetic analysis and mechanism elucidation. mt.com

Time-Resolved Spectroscopy

For studying very fast reaction dynamics or the behavior of short-lived intermediates, time-resolved spectroscopic techniques are employed. Methods like pump-probe spectroscopy could potentially be used to investigate the excited-state properties of this compound. In such an experiment, a laser pulse (the pump) excites the molecule, and a second, delayed pulse (the probe) monitors the spectral changes as the molecule relaxes or reacts. This provides information on timescales ranging from femtoseconds to milliseconds, revealing intricate details about photophysical and photochemical processes.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic methods into a single experiment to characterize the products of redox reactions. In a typical setup, a UV-Vis or IR spectrometer is configured to analyze a solution contained within a specially designed electrochemical cell.

As the potential is swept or stepped to initiate an electrochemical reaction (e.g., the reduction of the C-I bonds in this compound), spectroscopic data is collected simultaneously. This allows for the direct observation of the spectral signatures of any intermediates or final products generated at the electrode surface. This technique provides an unambiguous link between a specific redox event and the chemical identity of the species produced, offering powerful mechanistic insights that are not available from either technique alone. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-NMR, GCxGC-TOFMS)

The analysis of a specific organic molecule like this compound within a complex chemical matrix, such as in environmental samples or biological fluids, presents a significant analytical challenge. The complexity of these matrices, containing numerous endogenous and exogenous compounds, often leads to co-elution and signal suppression, which can obscure the target analyte. To overcome these challenges, hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for achieving the requisite selectivity and sensitivity. wikipedia.org This section explores the application of two powerful hyphenated techniques, High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) and Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS), for the detailed study of this compound.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

The direct coupling of HPLC with NMR spectroscopy offers the distinct advantage of providing detailed structural information of analytes post-separation. nih.gov This is particularly valuable for the unambiguous identification of compounds in intricate mixtures without the need for extensive sample purification and isolation. nih.gov For a molecule such as this compound, HPLC-NMR can be a powerful tool for its characterization, especially in metabolic studies where the identification of transformation products is crucial. ru.nl

The typical workflow involves injecting the sample extract into an HPLC system for separation. The eluent from the HPLC column flows directly into the NMR spectrometer's flow cell, where NMR data is continuously acquired. For trace-level compounds, it is also common to collect fractions of the eluent corresponding to specific peaks and analyze them using a microprobe for enhanced sensitivity. nih.gov

Research Findings:

While specific studies on this compound are not extensively documented in publicly available literature, the principles of HPLC-NMR can be applied to predict its analysis. A reversed-phase HPLC method would likely be employed, where the retention of the compound is influenced by its hydrophobicity. nih.gov The heptanoate ester chain and the diiodo-substituted phenyl ring contribute significantly to its nonpolar character. The retention behavior can be modulated by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net

Upon elution into the NMR spectrometer, a proton (¹H) NMR spectrum would provide characteristic signals for the different functional groups within the this compound molecule. The aromatic protons, the methylene (B1212753) groups of the heptanoate chain, and the terminal methyl group would all resonate at distinct chemical shifts, providing a structural fingerprint. Two-dimensional NMR experiments, such as COSY and HSQC, could be performed on collected fractions to further elucidate the connectivity of protons and carbons, confirming the structure.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.8 - 8.2Singlet2H
-OCH₂-4.2 - 4.5Triplet2H
-CH₂- (adjacent to C=O)2.4 - 2.7Triplet2H
-CH₂- (chain)1.2 - 1.8Multiplet6H
Terminal -CH₃0.8 - 1.0Triplet3H

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

For volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. wikipedia.orgmdpi.com When coupled with a time-of-flight mass spectrometer (TOFMS), it becomes an exceptionally potent tool for the analysis of complex mixtures, offering high resolution, increased peak capacity, and sensitive detection. researchgate.netosti.gov This technique is particularly well-suited for the analysis of halogenated organic compounds in challenging matrices like environmental extracts. researchgate.netosti.gov

In a GCxGC system, the effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase. wikipedia.org This two-dimensional separation distributes the analytes over a 2D plane, resolving many co-eluting compounds from a one-dimensional separation. mdpi.comnih.gov The TOFMS detector provides rapid full-spectrum acquisition, which is essential for the narrow peaks produced in GCxGC, and allows for accurate mass measurements and library matching for compound identification. osti.gov

Research Findings:

In the context of analyzing this compound, GCxGC-TOFMS would offer unparalleled separation from matrix interferences. The compound's volatility would make it amenable to GC analysis. The first dimension separation could be based on boiling point using a nonpolar column, while the second dimension could separate based on polarity using a more polar column. This would effectively separate the target compound from other matrix components.

The TOFMS would provide high-resolution mass spectra for this compound. The mass spectrum would show a distinct molecular ion peak and characteristic fragmentation patterns. The presence of two iodine atoms would result in a unique isotopic pattern for the molecular ion and iodine-containing fragments, aiding in its identification. High-resolution mass spectrometry would allow for the determination of the elemental composition, further confirming the identity of the analyte. The enhanced sensitivity of GCxGC due to the cryo-focusing effect of the modulator, coupled with the sensitive TOFMS detector, would enable the detection of trace levels of the compound. nih.gov

Interactive Data Table: Predicted GCxGC-TOFMS Data for this compound

ParameterPredicted Value
GCxGC Retention Times
1st Dimension (nonpolar column)Analyte-specific, dependent on volatility
2nd Dimension (polar column)Analyte-specific, dependent on polarity
TOFMS Data
Molecular Ion (M⁺) [m/z]482.92
Key Fragment Ions [m/z]Fragments corresponding to the loss of the heptanoate chain, cyano group, and iodine atoms.
Isotopic PatternCharacteristic pattern for a molecule containing two iodine atoms.

Future Research Directions and Emerging Paradigms for 4 Cyano 2,6 Diiodophenyl Heptanoate Research

Integration into Advanced Functional Materials

The multifunctionality of 4-cyano-2,6-diiodophenyl heptanoate (B1214049) makes it a prime candidate for incorporation into advanced functional materials. The cyano group is a well-known feature in liquid crystal design, contributing to the strong dipole moment necessary for mesophase formation. The rod-like shape, further accentuated by the heptanoate chain, could favor the formation of nematic or smectic phases.

Future research should focus on the synthesis and characterization of liquid crystalline materials incorporating 4-cyano-2,6-diiodophenyl heptanoate as a core component or as a dopant. The heavy iodine atoms could lead to materials with high refractive indices and unique dielectric properties, which are desirable for applications in displays and photonics. Furthermore, the potential for these materials to exhibit high clearing points could be investigated.

The diiodo-substituents also open avenues for the creation of novel polymers and metal-organic frameworks (MOFs). The carbon-iodine bonds can serve as reactive sites for cross-coupling reactions, enabling the polymerization of this monomer into advanced materials with tailored properties. The resulting polymers could exhibit high thermal stability and flame-retardant characteristics, a known property of some halogenated compounds. epa.gov

Table 1: Potential Applications in Advanced Functional Materials

Potential ApplicationKey Molecular Feature(s)Desired Properties
Liquid CrystalsCyano group, linear shapeHigh dipole moment, mesophase formation, high refractive index
High Refractive Index PolymersIodine atomsEnhanced light manipulation
Flame Retardant MaterialsIodine atomsReduced flammability
Metal-Organic Frameworks (MOFs)Cyano group, iodine atomsPorosity, catalytic activity, sensing capabilities

Development of Sustainable Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often involves harsh reagents and generates significant waste. A key future research direction is the development of sustainable and green synthetic routes to this compound. This aligns with the growing demand for environmentally benign chemical processes. nih.gov

Research should explore enzymatic catalysis for the esterification step, utilizing lipases to form the heptanoate ester under mild conditions. nih.gov This would be a greener alternative to traditional acid-catalyzed esterification. For the iodination step, the use of electrochemistry to generate the iodinating species in situ could minimize the use of hazardous reagents. acs.org Another promising approach is the use of molecular iodine in combination with environmentally friendly oxidants. mdpi.com

The principles of green chemistry, such as the use of renewable solvents, atom economy, and energy efficiency, should guide the development of these new synthetic pathways. ucl.ac.uk The ultimate goal is to establish a manufacturing process that is not only efficient but also has a minimal environmental footprint.

Exploration of Novel Reactivity and Catalysis

The iodine substituents on the phenyl ring of this compound are versatile handles for a wide range of chemical transformations. Iodoarenes are well-established partners in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com Future research should systematically explore the reactivity of this compound in these reactions to synthesize a library of novel derivatives with potentially interesting biological or material properties.

Furthermore, the unique electronic environment created by the cyano and iodo groups could impart novel catalytic activities to the molecule itself or to its metallic complexes. The potential for the cyano group to coordinate with metal centers suggests that this compound could act as a ligand in catalysis. nih.gov Investigations into the catalytic activity of its complexes in various organic transformations could uncover new and efficient catalytic systems. The synergistic effect of the different functional groups could lead to unexpected reactivity and selectivity.

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. Advanced computational studies on this compound are a crucial future research direction.

Density Functional Theory (DFT) calculations can be employed to predict its molecular structure, electronic properties, and spectroscopic signatures. These theoretical predictions can then be validated against experimental data. Furthermore, computational models can be used to simulate its behavior in different environments, such as in a liquid crystal matrix or at the active site of an enzyme. This can provide valuable insights into its potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of a series of derivatives based on this compound. This predictive capability can significantly streamline the design and synthesis of new functional molecules.

Table 2: Focus of Computational Studies

Computational MethodTarget Property/BehaviorPotential Impact
Density Functional Theory (DFT)Molecular geometry, electronic structure, spectroscopic propertiesFundamental understanding of the molecule's characteristics
Molecular Dynamics (MD) SimulationsBehavior in condensed phases (e.g., liquid crystals), interaction with biomoleculesInsight into material properties and biological interactions
QSAR/QSPR ModelingPrediction of biological activity and material propertiesRational design of new compounds with desired functions

Interdisciplinary Research Opportunities (e.g., interface with environmental chemistry, material science)

The multifaceted nature of this compound provides fertile ground for interdisciplinary research. A significant area for exploration lies at the interface of material science and environmental chemistry. While the compound holds promise for advanced materials, it is crucial to understand its environmental fate and potential impact. lube-media.comresearchgate.net

Studies on the biodegradability of this compound and its potential transformation products are essential. The hydrolysis of the ester bond is a likely initial step, and the subsequent fate of the resulting 4-cyano-2,6-diiodophenol should be investigated. nih.gov Research into the potential for this compound and its degradation products to interact with soil organic matter or to bioaccumulate is also warranted.

Collaboration between material scientists, synthetic chemists, and environmental chemists will be vital to design and develop novel materials based on this compound that are not only high-performing but also environmentally sustainable. This holistic approach will ensure that the benefits of this promising compound can be realized without creating unintended environmental consequences.

Q & A

Q. What are the recommended analytical methods for quantifying 4-cyano-2,6-diiodophenyl heptanoate in environmental matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) or mass spectrometry (LC-MS/MS) for high sensitivity. Calibration standards should be prepared in acetonitrile due to the compound’s solubility profile. For trace analysis, solid-phase extraction (SPE) with C18 cartridges can preconcentrate samples . Validate methods using spike-recovery experiments in matrices like soil or water to account for matrix effects.

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Employ a two-step esterification process:

  • Step 1 : React 3,5-diiodo-4-hydroxybenzonitrile with heptanoyl chloride in anhydrous dichloromethane under nitrogen, using DMAP (4-dimethylaminopyridine) as a catalyst.
  • Step 2 : Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate 9:1). Confirm purity via melting point analysis (mp ~95°C, based on analogous iodinated phenol esters) and NMR (¹H/¹³C) .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments?

Methodological Answer: Stability depends on pH and temperature. At pH > 8, base-catalyzed hydrolysis cleaves the ester bond, releasing 3,5-diiodo-4-hydroxybenzonitrile. Monitor degradation using kinetic studies at 25–50°C and analyze via HPLC. Buffer solutions (e.g., phosphate buffer, pH 7–9) are critical for reproducibility .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Methodological Answer: Perform controlled photolysis (UV light, λ = 300–400 nm) and biodegradation assays (e.g., OECD 301F) under standardized conditions. Compare half-lives (t₁/₂) across studies by normalizing variables like light intensity, microbial inoculum source, and organic carbon content. Use isotope-labeled analogs (e.g., ¹³C-heptanoate) to track degradation pathways .

Q. What experimental design optimizes the microbial degradation of this compound in contaminated soils?

Methodological Answer: Apply response surface methodology (RSM) to optimize variables:

  • Factors : Soil moisture (20–40%), temperature (20–35°C), and nutrient supplementation (e.g., nitrogen-phosphorus-potassium ratios).
  • Response : Measure residual compound via GC-MS after 14 days. Validate models using ANOVA and lack-of-fit tests. Reference studies on ethyl heptanoate biodegradation for baseline parameters .

Q. How do structural modifications (e.g., chain length of the ester group) affect the herbicidal activity of 4-cyano-2,6-diiodophenyl esters?

Methodological Answer: Synthesize analogs with varying ester chains (C5–C10). Test herbicidal efficacy in Arabidopsis thaliana bioassays under controlled light/dark cycles. Quantify inhibition of photosystem II via chlorophyll fluorescence (Fv/Fm ratio). Use QSAR (quantitative structure-activity relationship) modeling to correlate chain length with activity .

Data Contradiction and Reproducibility

Q. Why do solubility values for this compound vary across literature sources?

Methodological Answer: Discrepancies arise from solvent purity and temperature control. Standardize measurements using the shake-flask method: Saturate the compound in solvents (e.g., acetonitrile, hexane) at 25°C, filter, and quantify via gravimetry. Report results with Hansen solubility parameters to contextualize polarity effects .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Methodological Answer: Implement strict anhydrous conditions (Schlenk line) and real-time reaction monitoring (e.g., FTIR for ester carbonyl peak at ~1740 cm⁻¹). Share raw NMR/FID files and chromatograms in supplementary data to enable cross-validation .

Methodological Recommendations

Q. How should researchers design a phase equilibrium study for this compound in biphasic systems?

Methodological Answer: Adapt ternary phase diagrams (e.g., water-solvent-ester) using cloud-point titration. Determine tie-line data at 288.15–308.15 K and validate via Othmer-Tobias/Bachman correlations. Use ethyl heptanoate as a reference solvent due to its well-characterized partitioning behavior .

Q. What strategies mitigate interference from iodine-containing byproducts during GC-MS analysis?

Methodological Answer: Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with a slow temperature ramp (5°C/min). Monitor for iodine-specific fragments (e.g., m/z 127) to confirm identity and reduce false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.